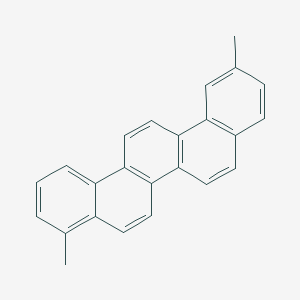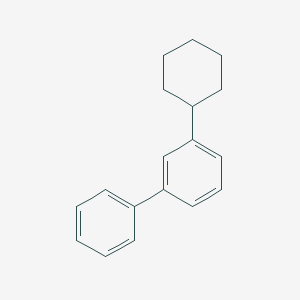![molecular formula C11H15NO2 B154293 Methyl 3-[3-(aminomethyl)phenyl]propanoate CAS No. 10051-83-9](/img/structure/B154293.png)
Methyl 3-[3-(aminomethyl)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[3-(aminomethyl)phenyl]propanoate, also known as MAP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MAP is a derivative of the amino acid phenylalanine and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Methyl 3-[3-(aminomethyl)phenyl]propanoate is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter in the brain, and drugs that enhance its activity have been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its therapeutic effects. This compound has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 3-[3-(aminomethyl)phenyl]propanoate in lab experiments is its relatively simple synthesis method. This compound is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on Methyl 3-[3-(aminomethyl)phenyl]propanoate. One area of interest is its potential use as a therapeutic agent for neurological disorders such as epilepsy and anxiety disorders. Another area of interest is its potential use as an antioxidant in the treatment of oxidative stress-related disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of Methyl 3-[3-(aminomethyl)phenyl]propanoate involves the reaction of 3-aminomethylphenylboronic acid with methyl 3-bromopropionate in the presence of a palladium catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 80-82°C.
Scientific Research Applications
Methyl 3-[3-(aminomethyl)phenyl]propanoate has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a precursor for the synthesis of various pharmaceuticals. This compound has been used in the synthesis of drugs such as rufinamide, which is used to treat seizures in patients with Lennox-Gastaut syndrome.
Properties
IUPAC Name |
methyl 3-[3-(aminomethyl)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6,8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFASYFZFSTLPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100511-83-9 |
Source


|
| Record name | Methyl 3-[3-(aminomethyl)phenyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)
![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)



